5-Methoxy-2-methyl-3-indoleacetic acid

Overview

Description

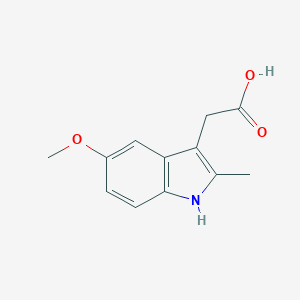

5-Methoxy-2-methyl-3-indoleacetic acid (CAS 2882-15-7) is a substituted indole derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol. It is characterized by a methoxy group at the 5-position, a methyl group at the 2-position, and an acetic acid side chain at the 3-position of the indole ring . The compound melts at 161–163°C and exhibits moderate lipophilicity (LogP ~2.28), high gastrointestinal absorption, and blood-brain barrier permeability .

It is primarily known for two roles:

Pharmaceutical Relevance: As a degradation product of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) .

Biological Activity: As a metamorphosis inducer in marine organisms, particularly the cubozoan jellyfish Carukia barnesi .

Preparation Methods

Fischer Indole Synthesis Method

The Fischer indole synthesis is a classical approach for constructing indole derivatives, leveraging the cyclization of phenylhydrazines with carbonyl compounds. For 5-methoxy-2-methyl-3-indoleacetic acid, this method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate (4-oxopentanoic acid ethyl ester) under acidic conditions .

Reaction Steps and Conditions

The synthesis begins with the condensation of 4-methoxyphenylhydrazine hydrochloride (26 g, 0.149 mol) and ethyl levulinate (21.5 g, 0.149 mol) in glacial acetic acid (200 mL) in the presence of sodium acetate (12.2 g, 0.149 mol). The mixture is heated under reflux for 3 hours, facilitating the formation of an intermediate hydrazone. After concentration to dryness, the residue is dissolved in ethanol (120 mL) and treated with 4M hydrochloric acid in 1,4-dioxane (80 mL). This secondary reaction step is conducted under gentle reflux for 15 hours, promoting cyclization to yield ethyl 2-(5-methoxy-2-methylindol-3-yl)acetate. Subsequent hydrolysis of the ethyl ester group under basic or acidic conditions generates the target carboxylic acid .

Optimization and Yield

Key optimizations include precise stoichiometric ratios of reactants and controlled reflux temperatures to minimize side reactions. The reported yield for the ethyl ester intermediate is 76%, with final hydrolysis steps typically achieving near-quantitative conversion .

Acid Hydrolysis of Tetrahydropyranyl Ester Derivatives

An alternative route involves the hydrolysis of 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxyacetic acid tetrahydropyranyl ester, a novel intermediate described in a patent for acemetacin synthesis . This method is notable for its industrial applicability and high purity outputs.

Reaction Mechanism and Conditions

The tetrahydropyranyl ester is subjected to acid hydrolysis using diluted acetic acid (98% concentration) at temperatures between 40°C and 60°C . The reaction mixture is stirred for 2 hours, after which water is added to induce turbidity, prompting crystallization of the crude product. Purification via recrystallization from acetone-water mixtures yields anhydrous this compound with a melting point of 150°–152°C .

Industrial Scalability

Industrial production employs automated reactors to maintain precise temperature control and stoichiometric accuracy. The process achieves a 94% yield after recrystallization, demonstrating efficiency for large-scale synthesis .

Comparative Analysis of Preparation Methods

The following table summarizes the key parameters of the two methods:

Advantages and Limitations

-

Fischer Synthesis : Offers modularity for structural variants but requires multi-step purification.

-

Acid Hydrolysis : Higher yield and suitability for industrial scale, though dependent on precursor availability.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The acid hydrolysis method is favored in industrial settings due to its streamlined process and minimal purification requirements . Automated systems ensure consistent reaction conditions, while recrystallization protocols enhance product purity to >99%, as confirmed by melting point analysis .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methyl-3-indoleacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced indole derivatives.

Substitution: Halogenated or nitrated indole compounds.

Scientific Research Applications

Antiplatelet Activity

One of the notable pharmacological applications of 5-methoxy-2-methyl-3-indoleacetic acid is its ability to inhibit platelet aggregation. Research indicates that this compound can reduce platelet aggregation in vivo, which may be beneficial in preventing thrombotic events. In a study involving cerebral and mesenteric microvessels, the compound demonstrated a statistically significant inhibitory effect on platelet aggregation when administered at a dose of 25 mg/kg intraperitoneally .

Antimicrobial Properties

The compound has been investigated for its antibacterial and antifungal activities. In various studies, derivatives of indole acetic acids have shown promise as effective agents against multidrug-resistant bacteria and fungi. Specifically, related compounds have been synthesized and screened for their biological potential as antibacterial agents, indicating that modifications to the indole structure can enhance antimicrobial efficacy .

Inducing Metamorphosis in Jellyfish

This compound has been utilized in marine biology to induce metamorphosis in the irukandji jellyfish (Carukia barnesi). In experimental setups, exposure to this compound resulted in the production of detached medusa after prolonged exposure (over 20 days) at high concentrations. The study highlighted that while the compound could induce metamorphosis, it also led to varying degrees of polyp mortality depending on concentration levels .

| Concentration (μM) | Healthy Detached Medusa (%) | Polyp Mortality (%) |

|---|---|---|

| 0.5 | 20 | 30 |

| 1 | 90 | 100 |

| 2 | 10 | 80 |

This table summarizes the outcomes observed at different concentrations of the compound during the metamorphosis induction trials.

Chemical Characterization and Synthesis

This compound can be synthesized through various chemical pathways involving indole derivatives. The characterization of these compounds often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity and purity .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-3-indoleacetic acid involves its interaction with specific molecular targets and pathways:

Plant Growth Regulation: It mimics natural plant hormones, binding to auxin receptors and modulating gene expression related to growth and development.

Therapeutic Effects: In medical research, it interacts with cellular receptors and enzymes, influencing pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Key analogs and their properties are compared below:

Notes:

- LogP and Solubility : this compound has lower lipophilicity than indomethacin, enhancing its solubility in aqueous matrices for analytical detection .

- Thermal Stability : Higher melting points in carboxylic acid derivatives (e.g., 5-methoxyindole-2-carboxylic acid) suggest stronger intermolecular hydrogen bonding .

Analytical Detection in Pharmaceuticals

As an indomethacin degradation product, this compound is quantified using:

- UV-Vis Spectroscopy : First-derivative zero-crossing method at 284.65 nm (LOD: 0.2%) .

- Chromatography : Densitometric TLC with Rf = 0.45 (vs. indomethacin Rf = 0.72) .

In contrast, indomethacin is detected at 235 nm in NaOH, while its metabolite 4-chlorobenzoic acid requires alkaline hydrolysis for indirect estimation .

Biological Activity

5-Methoxy-2-methyl-3-indoleacetic acid (5-MMA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of plant biology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of 5-MMA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

5-MMA is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone. Its chemical structure is characterized by the presence of a methoxy group and a methyl group, which contribute to its stability and biological efficacy. The compound's solubility in methanol allows for various applications in laboratory settings.

Target of Action

5-MMA primarily interacts with nuclear receptors and intestinal hormones, influencing several biochemical pathways related to growth and development in plants. It is involved in the metabolism of tryptophan, an essential amino acid that serves as a precursor for various bioactive compounds.

Biochemical Pathways

The compound participates in several metabolic processes, including:

- Oxidation : Producing quinones and other oxidized derivatives.

- Reduction : Leading to various reduced indole derivatives.

- Substitution : Resulting in halogenated or nitrated indole compounds.

Plant Growth Regulation

5-MMA functions as a plant growth regulator, affecting physiological processes such as cell elongation, differentiation, and response to environmental stimuli. Its unique substitution pattern enhances its effectiveness compared to other indole derivatives like IAA.

Medicinal Applications

Research indicates potential therapeutic properties of 5-MMA:

- Anti-inflammatory Activity : Studies suggest that it may help reduce inflammation markers in various models.

- Anticancer Properties : In vitro studies have demonstrated that 5-MMA can induce apoptosis in cancer cell lines while sparing non-malignant cells. For instance, a study showed that derivatives similar to 5-MMA exhibited significant tumor suppression in xenograft models without apparent toxicity .

Induction of Metamorphosis in Jellyfish

A notable study investigated the effects of 5-MMA on the metamorphosis of the irukandji jellyfish (Carukia barnesi). The research found that concentrations of 1 μM and higher significantly accelerated the migration and metamorphosis processes compared to lower concentrations. This study highlights the compound's role in marine biology and its potential applications in aquaculture .

Antioxidant Activity

Another study focused on the synthesis of antioxidant precursors based on 5-MMA. The results indicated that these compounds not only demonstrated strong antioxidant properties but also selectively induced toxicity in cancer cell lines at low concentrations (IC50 < 10 µM). This finding suggests a promising avenue for developing new anticancer agents derived from 5-MMA .

Summary Table of Biological Activities

Q & A

Q. Basic: What are the recommended synthetic routes for 5-Methoxy-2-methyl-3-indoleacetic acid in laboratory settings?

Methodological Answer:

The synthesis typically involves indole ring functionalization. A common approach is the alkylation of 5-methoxy-2-methylindole (CAS 1076-74-0) with a haloacetic acid derivative, such as bromoacetic acid, under basic conditions. Reaction optimization includes controlling temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency . Post-synthesis, recrystallization from ethanol/water mixtures is recommended to achieve >97% purity (mp 161–163°C) .

Q. Basic: What analytical techniques are suitable for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with methanol/water (70:30) mobile phase; retention time correlates with reference standards .

- Mass Spectrometry (EI-MS) : Derivatization (e.g., methyl ester formation) enhances ionization efficiency. The molecular ion [M+H]+ at m/z 220 confirms the molecular weight (219.24 g/mol) .

- FT-IR : Key peaks include O-H stretching (2500–3300 cm⁻¹ for carboxylic acid) and C=O (1700–1720 cm⁻¹) .

Q. Intermediate: How should researchers handle discrepancies in reported melting points (e.g., 161–163°C vs. 158–160°C)?

Methodological Answer:

Variations may arise from impurities or polymorphic forms. To resolve:

Perform differential scanning calorimetry (DSC) to confirm thermal behavior.

Cross-validate with elemental analysis (%C, %H, %N) to rule out impurities.

Use controlled recrystallization (e.g., slow cooling in ethanol) to isolate the dominant polymorph .

Q. Advanced: What conditions destabilize this compound, and how can stability be monitored?

Methodological Answer:

- Instability Triggers : Exposure to strong acids/bases (hydrolysis of the methoxy group), heat (>80°C), or prolonged moisture (promotes dimerization) .

- Stability Monitoring :

Q. Advanced: What in vitro models are appropriate for assessing its biological activity, given structural similarity to indomethacin-related compounds?

Methodological Answer:

- Cyclooxygenase (COX) Inhibition Assay : Test IC₅₀ values using purified COX-1/COX-2 enzymes and colorimetric detection (e.g., prostaglandin H₂ to PGF₂α conversion).

- Cell-Based Inflammation Models : Use LPS-stimulated RAW 264.7 macrophages; measure TNF-α suppression via ELISA .

- Structure-Activity Relationship (SAR) : Compare with indomethacin by substituting the 5-methoxy group to evaluate steric/electronic effects on binding .

Q. Intermediate: How can researchers mitigate hazards (e.g., H315, H319) during experimental handling?

Methodological Answer:

- Engineering Controls : Use fume hoods for weighing and reactions to prevent inhalation (H335) .

- PPE : Nitrile gloves (tested for permeation resistance), splash goggles, and lab coats.

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Q. Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

Properties

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWGINUZLBAKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183009 | |

| Record name | 5-Methoxy-methylindoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-15-7 | |

| Record name | 5-Methoxy-2-methylindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-methylindoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2882-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-methylindoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylindol-3-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEACYL INDOMETHACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY9AD0AQM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.